molecular formula C13H20N2 B6259744 1-benzyl-2,5-dimethylpiperazine, Mixture of diastereomers CAS No. 29906-55-6

1-benzyl-2,5-dimethylpiperazine, Mixture of diastereomers

Cat. No. B6259744
CAS RN: 29906-55-6
M. Wt: 204.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-2,5-dimethylpiperazine, Mixture of diastereomers is a chemical compound with the molecular formula C13H20N2 and a molecular weight of 204.3 . It is not intended for human or veterinary use and is used for research purposes .


Molecular Structure Analysis

The molecular structure of 1-benzyl-2,5-dimethylpiperazine is characterized by a piperazine ring, which is a six-membered ring with two nitrogen atoms. This structure is further substituted with a benzyl group and two methyl groups . The compound has two stereocenters, leading to the existence of diastereomers .


Physical And Chemical Properties Analysis

1-benzyl-2,5-dimethylpiperazine has a molecular weight of 204.31 g/mol . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound has a rotatable bond count of 2 and a complexity of 187 . Its exact mass and monoisotopic mass are 204.162648646 g/mol .

Scientific Research Applications

CCR1 Antagonists for Inflammatory Diseases

1-Benzyl-2,5-dimethylpiperazine derivatives, including mixtures of diastereomers, have been identified as CCR1 antagonists, which are useful in treating inflammatory diseases. These compounds exhibit good receptor affinity and pharmacokinetic properties, outperforming related prior art compounds in effectiveness (Norman, 2006).

Chiral Solvating Agent in NMR Spectroscopy

Enantiopure 1-benzyl-6-methylpiperazine-2,5-dione, a related compound, has demonstrated potential as a chiral solvating agent in NMR spectroscopy. This application is critical for distinguishing enantiomers in chemical analysis (Wagger et al., 2007).

Synthesis of Semi-Synthetic Rifamycins

The synthesis of trans-1-amino-4-benzyl-2,6-dimethylpiperazine, a close variant of 1-benzyl-2,5-dimethylpiperazine, has been crucial in the production of semi-synthetic rifamycins, a group of antibiotics (Cignarella & Gallo, 1974).

Synthesis of Triazene Derivatives

1,4-Di[2-aryl-1-diazenyl]-trans-2,5-dimethylpiperazines have been synthesized from trans-2,5-dimethylpiperazine. These compounds have applications in organic synthesis and potentially in pharmacology (LittleVanessa Renee et al., 2014).

Moisture Absorbency in Polyamides

Research on polyamides synthesized from trans-2,5-dimethylpiperazine has shown significant findings in their moisture absorbency. This property is vital for applications in materials science and engineering (Iriyama et al., 1974).

Diastereoselectivity in Radical Reactions

Studies on the diastereoselectivity of radical reactions involving dimethyl-N-benzyl derivatives of piperazine reveal insights into stereochemistry and reaction mechanisms, which are foundational in organic chemistry (Crich & Ranganathan, 2002).

Synthesis of Chiral Dipeptides

An Ir-catalyzed double asymmetric hydrogenation of diketopiperazines derived from 1-benzyl-2,5-dimethylpiperazine has been developed, facilitating the synthesis of chiral dipeptides. This process is significant in peptide chemistry and pharmaceutical applications (Ge et al., 2019).

Chiral Resolution in Medicinal Chemistry

The compound has been used in the chiral resolution and stereospecific studies of certain pharmaceutical compounds, contributing to the development of more effective and targeted drugs (Jiang et al., 1999).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-benzyl-2,5-dimethylpiperazine involves the alkylation of 2,5-dimethylpiperazine with benzyl chloride.", "Starting Materials": [ "2,5-dimethylpiperazine", "benzyl chloride", "potassium carbonate", "acetonitrile" ], "Reaction": [ "To a stirred solution of 2,5-dimethylpiperazine (1.0 equiv) in acetonitrile, add potassium carbonate (1.2 equiv) and stir for 10 minutes at room temperature.", "Add benzyl chloride (1.2 equiv) dropwise to the reaction mixture and stir for 24 hours at room temperature.", "Quench the reaction with water and extract the organic layer with dichloromethane.", "Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain a mixture of diastereomers of 1-benzyl-2,5-dimethylpiperazine." ] }

CAS RN

29906-55-6

Product Name

1-benzyl-2,5-dimethylpiperazine, Mixture of diastereomers

Molecular Formula

C13H20N2

Molecular Weight

204.3

Purity

95

Origin of Product

United States

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